Dopamine-d4 hydrochloride
Dopamine-d4 hydrochloride
A stable labeled internal standard suitable for the quantitation of dopamine levels in LC/MS applications such as diagnostic testing, endocrinology, and clinical chemistry. Dopamine is a catecholamine which acts as a neurotransmitter for dopamine receptors and neurohormone for regulation of numerous brain functions.
Labelled Dopamine. Dopamine is a neurotransmitter in the brain and a chemical messenger outside the CNS. It controls emotions of humans. Low level of dopamine will result in some diseases including Parkinson's Disease.
Labelled Dopamine. Dopamine is a neurotransmitter in the brain and a chemical messenger outside the CNS. It controls emotions of humans. Low level of dopamine will result in some diseases including Parkinson's Disease.
Brand Name:
Vulcanchem
CAS No.:
203633-19-6
VCID:
VC0196591
InChI:
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2;
SMILES:
C1=CC(=C(C=C1CCN)O)O.Cl
Molecular Formula:
C8H12ClNO2
Molecular Weight:
193.66 g/mol
Dopamine-d4 hydrochloride
CAS No.: 203633-19-6
Cat. No.: VC0196591
Molecular Formula: C8H12ClNO2
Molecular Weight: 193.66 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| Description | A stable labeled internal standard suitable for the quantitation of dopamine levels in LC/MS applications such as diagnostic testing, endocrinology, and clinical chemistry. Dopamine is a catecholamine which acts as a neurotransmitter for dopamine receptors and neurohormone for regulation of numerous brain functions. Labelled Dopamine. Dopamine is a neurotransmitter in the brain and a chemical messenger outside the CNS. It controls emotions of humans. Low level of dopamine will result in some diseases including Parkinson's Disease. |
|---|---|
| CAS No. | 203633-19-6 |
| Molecular Formula | C8H12ClNO2 |
| Molecular Weight | 193.66 g/mol |
| IUPAC Name | 4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride |
| Standard InChI | InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; |
| Standard InChI Key | CTENFNNZBMHDDG-URZLSVTISA-N |
| Isomeric SMILES | [2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl |
| SMILES | C1=CC(=C(C=C1CCN)O)O.Cl |
| Canonical SMILES | C1=CC(=C(C=C1CCN)O)O.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator